Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate
CAS No.:
Cat. No.: VC13831473
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23NO4 |
|---|---|
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoate |
| Standard InChI | InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17(4)11-10-12-6-8-13(9-7-12)14(18)20-5/h6-9H,10-11H2,1-5H3 |
| Standard InChI Key | JZFSDUBBIXLEIT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoate core substituted at the para position with an ethyl chain bearing both methylamino and Boc-protected amine groups. The IUPAC name, methyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoate, reflects this arrangement. Key structural elements include:
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Boc Group: The tert-butoxycarbonyl moiety () protects the amine, preventing unwanted reactions during synthesis .
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Methyl Ester: The group enhances solubility in organic solvents and facilitates further functionalization.
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Ethyl Spacer: A two-carbon chain links the aromatic ring to the protected amine, balancing steric effects and reactivity .
The SMILES string CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C(=O)OC and InChIKey JZFSDUBBIXLEIT-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 293.36 g/mol | |
| Boiling Point | Not reported | – |
| Solubility | Likely soluble in DCM, DMF |
While explicit data on melting/boiling points are unavailable, the compound’s ester and Boc groups suggest solubility in polar aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF). The Boc group’s steric bulk may reduce crystallinity compared to non-protected analogs .
Synthesis Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves coupling a benzoic acid derivative with a Boc-protected aminoethyl intermediate. A common protocol includes:
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Boc Protection: Reacting methyl 4-(2-aminoethyl)benzoate with di-tert-butyl dicarbonate () in the presence of a base (e.g., ) .
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Esterification: Using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid for ester formation.
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Reagents: 4-(Ethylamino)butanoic acid, , , 1,4-dioxane/water.
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Conditions: Stirring at 23°C overnight.
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Yield: 76% after extraction and purification.
Industrial Production
Industrial methods prioritize scalability and cost-efficiency:
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Continuous Flow Reactors: Enhance mixing and heat transfer for Boc protection steps.
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Catalytic Optimization: Transition metal catalysts may accelerate coupling reactions, though specific data remain proprietary.
Applications in Organic Synthesis
Peptide and Pharmaceutical Intermediates
The Boc group’s orthogonality enables selective deprotection under acidic conditions (e.g., HCl in dioxane), making the compound invaluable for constructing complex amines in drug candidates . For example, it serves as a precursor in:
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Antiviral Agents: Protected amines resist degradation during early synthesis stages .
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Fluorescent Probes: The aromatic ring facilitates conjugation with fluorophores .
Materials Science
Incorporating the Boc-protected amine into polymers modulates solubility and self-assembly properties. Subsequent deprotection yields cationic polymers for gene delivery systems.
Comparative Analysis with Related Compounds
Methyl 4-[2-(tert-Butoxycarbonylamino)ethyl]benzoate
| Parameter | Target Compound | Analog |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 293.36 g/mol | 279.33 g/mol |
| Amino Substituent | ||
| Reactivity | Reduced due to methyl group | Higher nucleophilicity |
The methyl group on the amine in the target compound lowers nucleophilicity, requiring harsher conditions for deprotection compared to the non-methylated analog .
Recent Advances and Future Directions
Green Synthesis Innovations
Recent studies explore enzymatic catalysis and solvent-free conditions for Boc protection, reducing reliance on hazardous reagents .
Drug Delivery Systems
Functionalizing nanoparticles with Boc-protected intermediates enables controlled release profiles, a focus of ongoing research.
Challenges and Opportunities
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Deprotection Efficiency: Improving selectivity to minimize side reactions.
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Scalability: Optimizing flow chemistry for industrial demands.
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